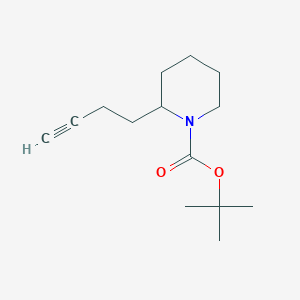
Tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a but-3-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and but-3-yn-1-ol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The process involves the following steps:
Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate intermediate.
Alkylation: The intermediate is then reacted with but-3-yn-1-ol in the presence of a catalyst such as palladium on carbon (Pd/C) to form the final product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The alkyne group allows for potential interactions with active sites of enzymes, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other piperidine carboxylates and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H23NO2 |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
tert-butyl 2-but-3-ynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-5-6-9-12-10-7-8-11-15(12)13(16)17-14(2,3)4/h1,12H,6-11H2,2-4H3 |
Clave InChI |
XFIBYWABJZJWRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)


![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
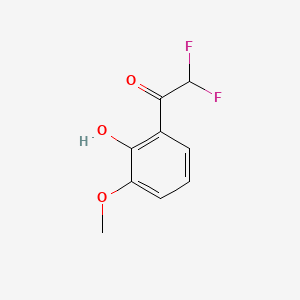
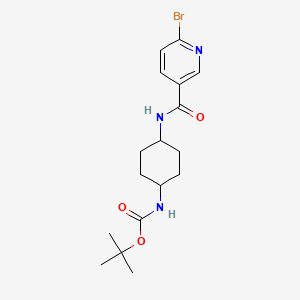

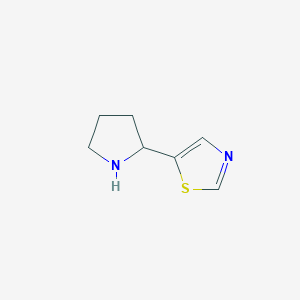

![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)

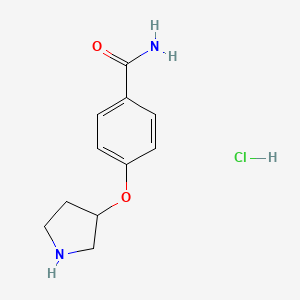
![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
